molecular formula C21H13N3O2S2 B3580674 Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester

Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester

Cat. No.: B3580674
M. Wt: 403.5 g/mol
InChI Key: HKFPTRKINQBLJC-UHFFFAOYSA-N
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Description

Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester is a complex organic compound that combines the structural features of phenothiazine and oxadiazole. Phenothiazine is a well-known heterocyclic compound with significant applications in medicinal chemistry, while oxadiazole is recognized for its diverse biological activities. The combination of these two moieties results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of phenothiazine.

Mechanism of Action

The mechanism of action of Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester involves interactions with various molecular targets:

    Molecular Targets: The phenothiazine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can bind to DNA or proteins.

    Pathways Involved: The compound may inhibit cell proliferation by interfering with DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Chlorpromazine, Promethazine.

    Oxadiazole Derivatives: 2,5-Diphenyl-1,3,4-oxadiazole, 2-Phenyl-5-(4-pyridyl)-1,3,4-oxadiazole.

Uniqueness

Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester is unique due to the combination of phenothiazine and oxadiazole moieties, which imparts a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

S-(5-phenyl-1,3,4-oxadiazol-2-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S2/c25-21(28-20-23-22-19(26-20)14-8-2-1-3-9-14)24-15-10-4-6-12-17(15)27-18-13-7-5-11-16(18)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFPTRKINQBLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Reactant of Route 2
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Reactant of Route 3
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Reactant of Route 4
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Reactant of Route 5
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester
Reactant of Route 6
Phenothiazine-10-carbothioic acid S-(5-phenyl-[1,3,4]oxadiazol-2-yl) ester

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